molecular formula C15H19NO3 B14363608 (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine CAS No. 91129-06-5

(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine

Cat. No.: B14363608
CAS No.: 91129-06-5
M. Wt: 261.32 g/mol
InChI Key: PNRNATANAJOKAV-UHFFFAOYSA-N
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Description

(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is a synthetic organic compound It features a cyclohexyl group attached to a methanimine moiety, which is further connected to a methoxy-substituted benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Methoxylation: The benzodioxole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Methanimine Moiety: The methanimine moiety is introduced by reacting the methoxylated benzodioxole with cyclohexylamine under dehydrating conditions, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxo derivatives of the benzodioxole ring.

    Reduction: Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanamine.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-Cyclohexyl-1-(4-methoxyphenyl)methanimine
  • (E)-N-Cyclohexyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine

Uniqueness

(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is unique due to the presence of the methoxy-substituted benzodioxole ring, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

91129-06-5

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methoxy-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C15H19NO3/c1-17-14-11(7-8-13-15(14)19-10-18-13)9-16-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3

InChI Key

PNRNATANAJOKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OCO2)C=NC3CCCCC3

Origin of Product

United States

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